molecular formula C52H70O33 B13438651 Jasnervoside G

Jasnervoside G

Cat. No.: B13438651
M. Wt: 1223.1 g/mol
InChI Key: NLNRCTDJSNAESZ-JJYRGLHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C52H70O33

Molecular Weight

1223.1 g/mol

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C52H70O33/c1-6-20-23(26(44(68)72-3)17-77-47(20)83-50-41(65)38(62)35(59)29(14-53)80-50)12-33(57)75-10-8-22-25(28(46(70)74-5)19-79-49(22)85-52-43(67)40(64)37(61)31(16-55)82-52)13-34(58)76-9-7-21-24(11-32(56)71-2)27(45(69)73-4)18-78-48(21)84-51-42(66)39(63)36(60)30(15-54)81-51/h6-8,17-19,23-25,29-31,35-43,47-55,59-67H,9-16H2,1-5H3/b20-6+,21-7+,22-8+/t23-,24-,25-,29+,30+,31+,35+,36+,37+,38-,39-,40-,41+,42+,43+,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

NLNRCTDJSNAESZ-JJYRGLHPSA-N

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/3\[C@@H](C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/5\[C@@H](C(=CO[C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)CC(=O)OC

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OCC=C5C(C(=COC5OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jasnervoside G involves multiple steps, typically starting with the extraction of precursor compounds from natural sources. The process often includes glycosylation reactions, where sugar moieties are attached to the core structure under specific conditions. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts like Lewis acids .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Jasnervoside G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Jasnervoside G has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Jasnervoside G involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and microbial activity. The compound interacts with cellular components to neutralize free radicals and inhibit the growth of pathogenic microorganisms .

Comparison with Similar Compounds

  • Jasnervoside A
  • Jasnervoside B
  • Jasnervoside C
  • Jasnervoside D
  • Jasnervoside E
  • Jasnervoside F

Comparison: Jasnervoside G stands out due to its unique glycosylation pattern and higher molecular weight compared to its analogs. This uniqueness contributes to its distinct bioactivity and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for identifying and characterizing Jasnervoside G in plant extracts?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve structural features like glycosidic linkages and aglycone moieties. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Cross-reference data with published spectral libraries to validate purity and identity .
  • Experimental Design : Include raw spectral data in appendices, with processed data (e.g., coupling constants, δ-values) in tables for reproducibility. For novel compounds, provide full characterization protocols, including column chromatography conditions and solvent systems .

Q. How do researchers isolate this compound from complex plant matrices while minimizing degradation?

  • Methodological Answer : Optimize extraction using polarity-guided solvent systems (e.g., methanol-water gradients). Employ flash chromatography or HPLC for purification, monitoring stability via UV-Vis or LC-MS. Include controls (e.g., temperature, light exposure) to assess degradation kinetics .
  • Data Contradiction Analysis : If yield discrepancies arise, compare solvent purity, column batch variations, or seasonal plant material differences. Use ANOVA to statistically validate reproducibility across trials .

Q. What are the known natural sources of this compound, and how do they influence its structural diversity?

  • Methodological Answer : Conduct a systematic literature review using databases like SciFinder or PubMed. Categorize sources by plant family and geographic origin. Compare structural analogs (e.g., acylated derivatives) using molecular networking tools (GNPS) to identify biosynthetic trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.